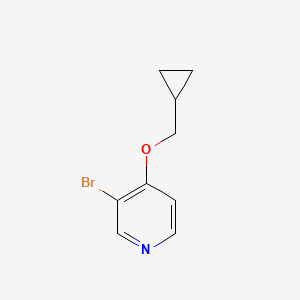
3-溴-4-(环丙基甲氧基)吡啶
描述
“3-Bromo-4-(cyclopropylmethoxy)pyridine” is a chemical compound with the CAS Number: 1357095-18-1 . It has a molecular weight of 228.09 and its linear formula is C9H10BrNO .
Synthesis Analysis
The synthesis of pyridine derivatives like “3-Bromo-4-(cyclopropylmethoxy)pyridine” often involves reactions such as the Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift . More specific synthesis routes for this compound were not found in the search results.
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(cyclopropylmethoxy)pyridine” can be represented by the linear formula C9H10BrNO . Detailed structural analysis was not found in the search results.
Physical And Chemical Properties Analysis
“3-Bromo-4-(cyclopropylmethoxy)pyridine” is a solid or liquid at room temperature . It should be stored sealed in dry conditions at 2-8°C .
科学研究应用
药理学
在药理学中,3-溴-4-(环丙基甲氧基)吡啶被用于合成各种具有药理活性的分子。 它的结构易于进一步化学修饰,使其成为药物发现和开发过程中的宝贵中间体 .
材料科学
该化合物在材料科学中发挥作用,特别是在开发具有特定电子或光学性质的新材料方面。 它的吡啶部分可以与其他分子和材料相互作用,可能改变它们的性质 .
化学合成
3-溴-4-(环丙基甲氧基)吡啶: 是有机合成中的关键中间体。 它可以进行各种化学反应,包括铃木-宫浦偶联等偶联反应,该反应被广泛用于在复杂的有机分子中形成碳-碳键 .
农业研究
在农业领域,可以探索该化合物用于合成新型农用化学品。 它的溴原子是一个良好的离去基团,可以被其他官能团取代,这些官能团可以赋予新型杀虫剂或除草剂所需的性质 .
环境研究
环境研究可能会利用3-溴-4-(环丙基甲氧基)吡啶分析环境样本。 它可以作为吡啶类污染物检测和定量分析的标准品或试剂 .
生物化学
在生物化学中,该化合物可用于研究酶-底物相互作用,尤其是那些涉及吡啶核苷酸依赖性酶的相互作用。 它也可用于修饰生物化学物质或生物分子,帮助研究它们的功效和结构 .
分子动力学模拟
3-溴-4-(环丙基甲氧基)吡啶的结构特征使其适合进行分子动力学模拟,这可以深入了解其在分子水平上的行为和相互作用。 这在设计具有特定性质的分子中特别有用 .
分析化学
在分析化学中,该化合物可用作校准仪器或开发新的分析方法的参考物质。 其独特的结构允许进行精确的测量和方法验证 .
安全和危害
“3-Bromo-4-(cyclopropylmethoxy)pyridine” is classified under the GHS07 hazard class . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
作用机制
Target of Action
Brominated pyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
The mode of action of 3-Bromo-4-(cyclopropylmethoxy)pyridine likely involves its participation in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling . In this process, the bromine atom on the pyridine ring is replaced by an organoboron group through a palladium-catalyzed reaction . The bromine atom acts as a leaving group, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential use in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-(cyclopropylmethoxy)pyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a base .
生化分析
Biochemical Properties
3-Bromo-4-(cyclopropylmethoxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These interactions are crucial for the synthesis of complex organic molecules, which can be used in drug development and other biochemical applications.
Cellular Effects
The effects of 3-Bromo-4-(cyclopropylmethoxy)pyridine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.
Molecular Mechanism
At the molecular level, 3-Bromo-4-(cyclopropylmethoxy)pyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it has been involved in free radical bromination and nucleophilic substitution reactions . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-4-(cyclopropylmethoxy)pyridine over time in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical effects . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-(cyclopropylmethoxy)pyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing its biochemical benefits.
Metabolic Pathways
3-Bromo-4-(cyclopropylmethoxy)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to participate in reactions catalyzed by aryl halides, affecting the synthesis of complex organic molecules
Transport and Distribution
The transport and distribution of 3-Bromo-4-(cyclopropylmethoxy)pyridine within cells and tissues are critical for its biochemical effects. It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is essential for determining its efficacy and potential side effects in biochemical applications.
Subcellular Localization
The subcellular localization of 3-Bromo-4-(cyclopropylmethoxy)pyridine plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its biochemical interactions and overall effects on cellular function.
属性
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDASBCPGRAIAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)
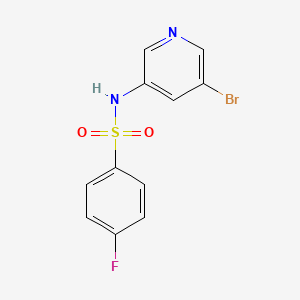
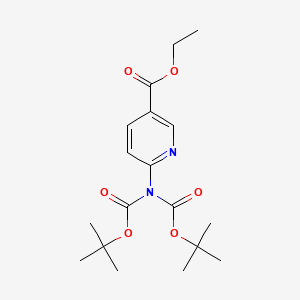
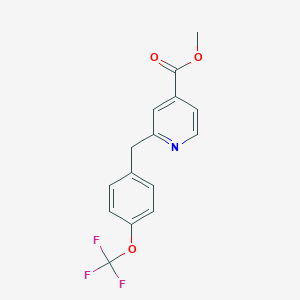

![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)
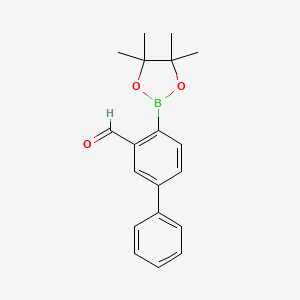





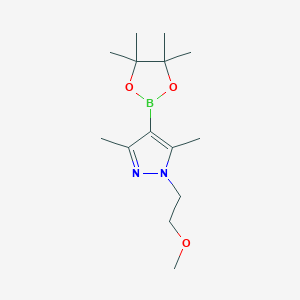
![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)
